

structure elucidation of N-methyl-1-(pyridin-4-yl)methanamine

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Compound of Interest

Compound Name: *N-methyl-1-(pyridin-4-yl)methanamine*

Cat. No.: B1330433

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An In-depth Technical Guide to the Structure Elucidation of **N-methyl-1-(pyridin-4-yl)methanamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(pyridin-4-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1][2] As a secondary amine containing a pyridine ring, it serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activity.[3] Accurate structural elucidation is a critical first step in its characterization, ensuring purity, confirming identity, and forming the basis for further research.

This technical guide outlines a comprehensive approach to the structural elucidation of **N-methyl-1-(pyridin-4-yl)methanamine**, detailing the application of key analytical techniques. While complete, officially published spectroscopic datasets for this specific molecule are not readily available, this document provides the expected data based on its known structure and data from closely related compounds, alongside detailed, standardized experimental protocols.

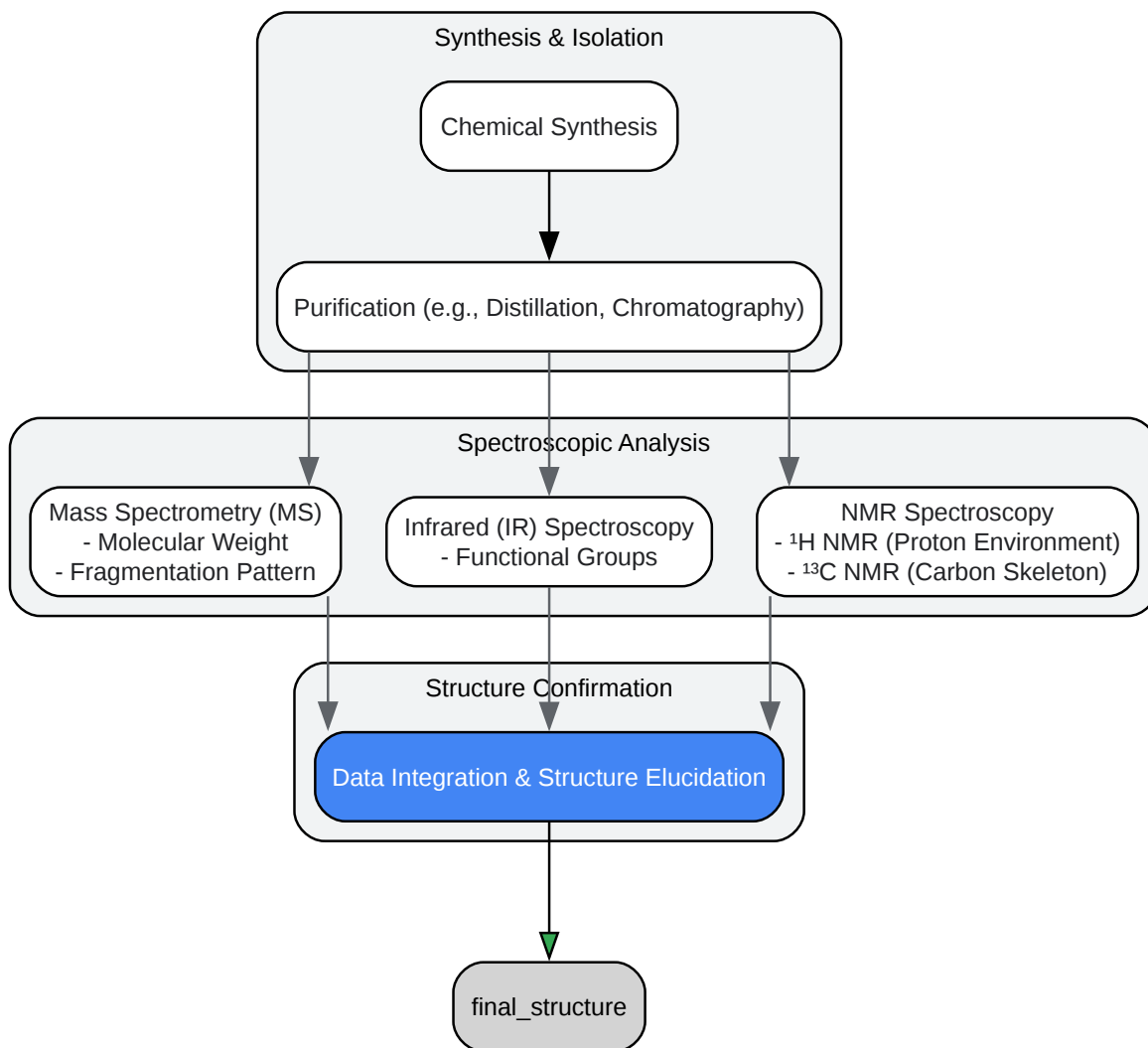
Physicochemical Properties

A summary of the key physicochemical properties of **N-methyl-1-(pyridin-4-yl)methanamine** is presented below.

Property	Value	Reference
IUPAC Name	N-methyl-1-(pyridin-4-yl)methanamine	[4]
CAS Number	6971-44-4	[4][5]
Molecular Formula	C ₇ H ₁₀ N ₂	[4][5][6]
Molecular Weight	122.17 g/mol	[4][5][6]
Appearance	Liquid	[6]
SMILES	CNCC1=CC=NC=C1	[4]
InChI Key	DNBWGFKLIBQQSL-UHFFFAOYSA-N	[4][6]

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel or synthesized small molecule like **N-methyl-1-(pyridin-4-yl)methanamine** follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.



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